1-(2-Naphthylsulfonyl)proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

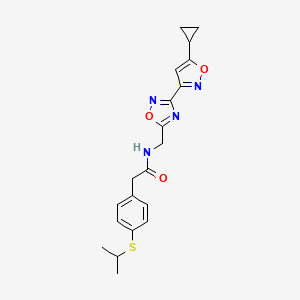

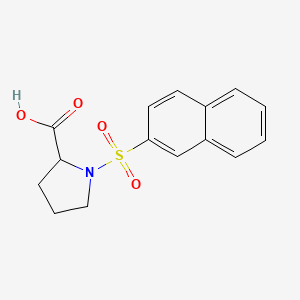

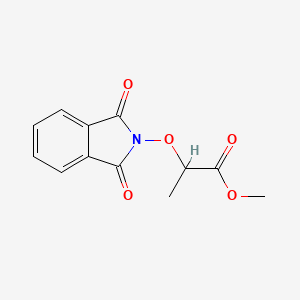

1-(2-Naphthylsulfonyl)proline is a chemical compound used in scientific research . It has a CAS Number of 518306-15-5 and a molecular weight of 305.35 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

Role in Protein Folding

1-(2-Naphthylsulfonyl)proline has been implicated in the process of protein folding. Research indicates that proline can inhibit protein aggregation during the refolding of proteins like bovine carbonic anhydrase. It behaves as a protein folding chaperone due to the formation of an ordered, amphipathic supramolecular assembly (Kumat, Samuel, Jayaraman, Srimathi, & Yu, 1998).

Enzymatic Properties

Studies on proline iminopeptidase, an enzyme that hydrolyzes Pro-X bonds (where X can be an amino acid, peptide, amide, or arylamide), have shown that this enzyme has specific enzymatic properties when proline is present at the amino terminus. This enzyme is a sulfhydryl enzyme and is significantly inhibited by proline (Yoshimoto & Tsuru, 1985).

Catalytic Applications

This compound has been used as a catalyst in the construction of densely functionalized 4H-chromenes. It facilitates three-component reactions under mild and metal-free conditions, proving crucial for the reactions' success (Li, Zhang, & Gu, 2012).

Chiral Resolution

It is also used in the resolution of racemic compounds like 1,1'-Bi-2-naphthol using a cyclic borate ester. The use of (S)-proline enables the efficient separation of diastereoisomers to obtain enantiomerically pure compounds (Shan, Xiong, & Zhao, 1999).

Ligand in Chemical Synthesis

The compound has been used as a ligand in Cu-catalyzed coupling reactions. This facilitates the synthesis of pharmaceutically important (hetero)aryl methylsulfones (Ma, Niu, Zhao, Jiang, Jiang, Zhang, & Sun, 2017).

Improvement in Synthetic Routes

It plays a role in improving synthetic routes for pharmaceutical and chemical intermediates. When used as a catalyst, it can enhance efficiency and reduce environmental harm in the synthesis of compounds like 4-amino-1-naphthalene carbonitrile (Yu, 2012).

Application in Organocatalysis

Proline sulfonamide-based organocatalysis uses derivatives of proline, such as proline sulfonamides, for catalyzing enantioselective and diastereoselective C-C bond-forming reactions. This has important implications for large-scale and industrial applications in synthetic organic chemistry (Yang & Carter, 2010).

properties

IUPAC Name |

1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNYVKRDASNULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)